molecular formula C8H6FNO B1592363 6-fluoro-1H-indol-5-ol CAS No. 288386-15-2

6-fluoro-1H-indol-5-ol

Cat. No. B1592363
M. Wt: 151.14 g/mol
InChI Key: XQJHCCZRXUOIGW-UHFFFAOYSA-N
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Description

6-fluoro-1H-indol-5-ol is a compound with the molecular formula C8H6FNO. It has an average mass of 151.138 Da and a monoisotopic mass of 151.043335 Da .


Synthesis Analysis

The synthesis of indole derivatives, such as 6-fluoro-1H-indol-5-ol, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C-N and N-N bonds . A specific synthesis method for 6-fluoro-1H-indol-5-ol is not available in the retrieved papers, but a solution of 6-fluoro-1H-indole in anhydrous THF was mentioned in one study .


Molecular Structure Analysis

Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole is aromatic because it is cyclic, planar, and follows the 4n+2 rule with its 10 π-electrons .


Chemical Reactions Analysis

Indole derivatives, including 6-fluoro-1H-indol-5-ol, can undergo a variety of chemical reactions. These include electrophilic substitution, due to the excessive π-electrons delocalization . The specific chemical reactions involving 6-fluoro-1H-indol-5-ol are not detailed in the retrieved papers.

Scientific Research Applications

Fluorescence Studies and Protein Interactions

  • Ionization potentials of fluoroindoles : The study on ionization potentials of various fluoroindoles, including 6-fluoroindole, provides insights into the monoexponential fluorescence decay of 5-fluorotryptophan in mutant proteins. This highlights the role of fluoro substitution in influencing electron transfer (ET) quenching rates, thereby affecting fluorescence properties and potentially offering a tool for protein interaction studies (Tiqing Liu et al., 2005).

Molecular Electronics

  • Oligothiophene derivatives : Research into the physicochemical properties and solid-state structures of oligothiophene derivatives, including fluoroindole-based compounds, has revealed their potential in molecular and polymeric electronics. These studies underscore the impact of fluorocarbon substitution on molecular interactions and fluorescence efficiency, which could be relevant for developing new materials for electronic applications (A. Facchetti et al., 2004).

Synthesis and Chemical Properties

  • Cyclization of difluoroalkenes : The synthesis of ring-fluorinated hetero- and carbocycles, leveraging the unique reactivity of fluoroindoles, demonstrates their utility in organic synthesis. The study showcases the importance of fluoro substitution in facilitating disfavored cyclization processes, offering new pathways for the synthesis of complex organic molecules (J. Ichikawa et al., 2002).

Antimicrobial and Anticancer Activities

  • Antimycobacterial and anticancer agents : A series of fluoroindole derivatives have been synthesized and evaluated for their antimycobacterial and anticancer activities. These compounds demonstrate the potential of fluoroindoles as scaffolds for developing novel therapeutic agents (Gökçe Cihan-Üstündağ & G. Çapan, 2012).

Charge Storage Materials

  • Fluoro-substituted polyindole : The development of high-performance poly(5-fluoroindole) as a charge storage material demonstrates the advantageous electrochemical properties of fluorinated indoles. This research highlights the potential of fluoroindoles in supercapacitor applications, showcasing their superior specific capacitance and stability compared to non-fluorinated counterparts (Rui Wang et al., 2019).

Future Directions

Indole derivatives have diverse biological activities and immense potential for therapeutic applications. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, there is significant interest among researchers to synthesize a variety of indole derivatives, including 6-fluoro-1H-indol-5-ol, for screening different pharmacological activities.

properties

IUPAC Name

6-fluoro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJHCCZRXUOIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621800
Record name 6-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1H-indol-5-ol

CAS RN

288386-15-2
Record name 6-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of a mixture of 3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene and 5-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene (23 g, 80.4 mmol) in ethanol (220 ml) and acetic acid (30 ml) containing 10% palladium on charcoal (600 mg) was hydrogenated under 3 atmospheres pressure until hydrogen uptake ceased. The mixture was filtered and the filtrate was evaporated under vacuum. The residue was purified on column chromatography using a Prochrom® equipment eluting with methylene chloride/petroleum ether (20/80) to give 4-fluoro-5-hydroxyindole (2.48 g) and 6-fluoro-5-hydroxyindole (3.5 g).
Name
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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